Cas no 3671-05-4 (1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol)

1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol structure
3671-05-4 structure
Product Name:1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
CAS No:3671-05-4
MF:C16H18O3
MW:258.312325000763
CID:313894
PubChem ID:71654
Update Time:2025-04-19

1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,2,4-dimethoxy-a-methyl-a-phenyl-
    • Fenocinol [INN:DCF]; Fenocinol; Fenocinolum; Fenocinolum [INN-Latin]; UNII-UPY9RD84AG; 2,4-Dimethoxy-alpha-methylbenzhydrol; 1-(2,4-dimethoxyphenyl)-1-phenylethanol
    • 1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
    • UNII-UPY9RD84AG
    • Fenocinolum [INN-Latin]
    • EN300-1268584
    • Fenocinolum
    • 1-(2,4-dimethoxyphenyl)-1-phenylethanol
    • 2,4-DIMETHOXY-.ALPHA.-METHYLBENZHYDROL
    • 2,4-Dimethoxy-alpha-methylbenzhydrol
    • DTXSID90863242
    • AKOS012097861
    • 3671-05-4
    • Fenocinol [INN:DCF]
    • CHEMBL2107639
    • SCHEMBL2110781
    • Fenocinol
    • NS00047719
    • FENOCINOL [INN]
    • Q27291195
    • EINECS 222-935-5
    • Z1020781684
    • UPY9RD84AG
    • Inchi: 1S/C16H18O3/c1-16(17,12-7-5-4-6-8-12)14-10-9-13(18-2)11-15(14)19-3/h4-11,17H,1-3H3
    • InChI Key: WQFUGXLJDDEHRM-UHFFFAOYSA-N
    • SMILES: OC(C)(C1C=CC=CC=1)C1C=CC(=CC=1OC)OC

Computed Properties

  • Exact Mass: 258.12564
  • Monoisotopic Mass: 258.125594
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.114
  • Boiling Point: 421°Cat760mmHg
  • Flash Point: 208.4°C
  • Refractive Index: 1.557
  • PSA: 38.69

1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1268584-0.05g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
0.05g
$76.0 2025-03-21
Enamine
EN300-1268584-0.1g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
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$113.0 2025-03-21
Enamine
EN300-1268584-0.25g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
0.25g
$162.0 2025-03-21
Enamine
EN300-1268584-0.5g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
0.5g
$310.0 2025-03-21
Enamine
EN300-1268584-1.0g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
1.0g
$414.0 2025-03-21
Enamine
EN300-1268584-2.5g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
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$810.0 2025-03-21
Enamine
EN300-1268584-5.0g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
5.0g
$1199.0 2025-03-21
Enamine
EN300-1268584-10.0g
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
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$1778.0 2025-03-21
Enamine
EN300-1268584-50mg
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
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$76.0 2023-10-02
Enamine
EN300-1268584-100mg
1-(2,4-dimethoxyphenyl)-1-phenylethan-1-ol
3671-05-4 95.0%
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$113.0 2023-10-02

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